N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a chemical compound with the molecular formula C25H22N2O and a molecular weight of 366.464 g/mol. This compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, and is known for its potential biological activity and applications in various scientific fields.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, have been reported to exhibit a wide range of biological activities .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to affect various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit a wide range of biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide are not well-documented in the available literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has garnered attention in scientific research due to its potential biological activity. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-benzhydryl-2-phenylacetamide: Lacks the pyrrole ring, which may result in different biological activity.
2-phenyl-2-(1H-pyrrol-1-yl)acetamide: Similar structure but without the benzhydryl group.
N-benzhydryl-2-(1H-pyrrol-1-yl)acetamide: Similar structure but without the phenyl group.
Uniqueness
N-benzhydryl-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to the presence of both the benzhydryl and phenyl groups attached to the pyrrole ring
Properties
IUPAC Name |
N-benzhydryl-2-phenyl-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c28-25(24(27-18-10-11-19-27)22-16-8-3-9-17-22)26-23(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-19,23-24H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGZRBXBEMASDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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